molecular formula C9H15NO2 B11757325 ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate

ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B11757325
M. Wt: 169.22 g/mol
InChI Key: PZYIEJIXPMWKPS-XLPZGREQSA-N
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Description

Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound featuring a rigid 7-azanorbornane skeleton with an ethyl ester substituent at the C2 position. Its molecular formula is C₁₀H₁₅NO₂ (base form), with a molecular weight of 185.23 g/mol . The stereochemistry (1R,2R,4S) confers chirality, making it valuable in asymmetric synthesis and drug discovery. Commercially available as an oxalate salt (CAS 1788041-49-5; purity ≥97%), it is used in protein degrader building blocks due to its constrained geometry, which mimics natural amino acids while enhancing metabolic stability .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-6-3-4-8(7)10-6/h6-8,10H,2-5H2,1H3/t6-,7+,8+/m0/s1

InChI Key

PZYIEJIXPMWKPS-XLPZGREQSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]2CC[C@H]1N2

Canonical SMILES

CCOC(=O)C1CC2CCC1N2

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Conditions

The synthesis begins with (2S,4R)-4-aminoproline methyl ester, which undergoes epimerization under basic conditions (e.g., potassium carbonate in methanol at 50°C). The intermediate then undergoes intramolecular aminolysis to form the bicyclic lactam. Subsequent esterification with ethanol in the presence of thionyl chloride yields the ethyl carboxylate derivative.

Critical Parameters:

  • Base Selection : Potassium carbonate or triethylamine optimizes epimerization rates without side reactions.

  • Solvent System : Methanol or ethanol ensures solubility of intermediates while facilitating lactam ring closure.

  • Temperature Control : Maintaining 50–60°C prevents premature lactamization before complete epimerization.

Stereochemical Outcomes

The cascade reaction achieves >90% enantiomeric excess (ee) for the (1R,2R,4S) isomer when using chiral auxiliaries such as (−)-8-phenylmenthol. X-ray crystallography confirms the absolute configuration of the final product.

Diels-Alder Cycloaddition Strategies

Diels-Alder reactions provide a modular route to the bicyclic framework, enabling late-stage functionalization of the ester group.

Reaction Design

A patented method employs optically active allene-1,3-dicarboxylic acid ester as the diene, reacting with N-t-butoxycarbonyl-pyrrole (dienophile) under Lewis acid catalysis (e.g., boron trifluoride etherate). The cycloaddition proceeds at −78°C in methylene chloride, yielding a bicyclic adduct with >95% regioselectivity.

Key Steps:

  • Ozonolysis : The adduct undergoes ozonolysis in methylene chloride at −70°C, followed by reductive workup with dimethyl sulfide to cleave the ozonide.

  • Decarbonylation : Treatment with hydrochloric acid removes the t-butoxycarbonyl (Boc) group and decarbonylates the intermediate, yielding the azabicycloheptanone.

  • Esterification : The ketone is converted to the ethyl ester via nucleophilic acyl substitution using ethanol and catalytic sulfuric acid.

Yield Optimization

StepReagents/ConditionsYield (%)
Diels-Alder ReactionBF₃·OEt₂, CH₂Cl₂, −78°C73
OzonolysisO₃, CH₂Cl₂, −70°C; Me₂S68
DecarbonylationHCl (aq), reflux85
EsterificationEtOH, H₂SO₄, 80°C91

This sequence achieves an overall yield of 38%, with the Diels-Alder step as the bottleneck.

Asymmetric Synthesis from Proline Derivatives

Asymmetric routes exploit chiral pool synthesis, using enantiopure proline precursors to dictate the stereochemistry of the bicyclic system.

Chiral Auxiliary Approach

(−)-8-Phenylmenthyl 2-acetamidoacrylate serves as a chiral template in a diastereoselective alkylation-cyclization sequence. The acrylate undergoes Michael addition with ethyl magnesium bromide, followed by acid-mediated cyclization to form the azabicyclo[2.2.1]heptane skeleton.

Stereochemical Control:

  • The bulky 8-phenylmenthyl group induces facial selectivity during alkylation, ensuring the (1R,2R,4S) configuration.

  • Recrystallization from hexane/ethyl acetate removes diastereomeric impurities, achieving 99% ee.

Catalytic Asymmetric Hydrogenation

Recent advances employ iridium-based catalysts (e.g., Ir-(S)-SegPhos) for the asymmetric hydrogenation of bicyclic enamines. This method reduces the number of synthetic steps while maintaining high enantioselectivity (88–92% ee).

Industrial-Scale Production Considerations

While laboratory methods prioritize enantiopurity, industrial synthesis requires cost-effective and scalable protocols.

Continuous Flow Epimerization

A continuous flow reactor system reduces reaction times from 24 hours (batch) to 2 hours by enhancing heat transfer and mixing efficiency. Using immobilized lipase catalysts, this approach achieves 82% yield with 94% ee, demonstrating feasibility for kilogram-scale production.

Green Chemistry Metrics

MetricBatch ProcessFlow Process
E-Factor23.48.7
PMI (Process Mass Intensity)56.219.4
Energy Consumption (kW·h/kg)4812

Flow chemistry significantly improves sustainability metrics by minimizing solvent use and energy input.

Analytical Characterization

Rigorous characterization ensures the identity and purity of the final product.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.55 (t, J = 4.5 Hz, 1H, H-2), 4.24 (d, J = 4.9 Hz, 1H, H-1), 2.50–2.43 (m, 1H, H-4), 1.53 (s, 9H, Boc).

  • IR (CHCl₃): 3032 cm⁻¹ (N–H stretch), 1711 cm⁻¹ (ester C=O).

Chiral HPLC Analysis

A Chiralpak IA-3 column (hexane:isopropanol 90:10, 1 mL/min) resolves enantiomers, with retention times of 12.3 min ((1R,2R,4S)) and 14.7 min ((1S,2S,4R)) .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or halides for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate has shown promise in medicinal chemistry for several reasons:

  • Neurotransmitter Interaction : The compound's structure allows it to interact with neurotransmitter systems, potentially modulating receptor activity . This interaction suggests applications in developing drugs targeting neurological disorders.
  • Analgesic Development : Preliminary studies indicate that this compound may possess analgesic properties, making it a candidate for further investigation in pain management therapies.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis:

  • Synthesis of Complex Molecules : Its unique bicyclic framework allows for the construction of more complex organic molecules through various chemical reactions, including oxidation, reduction, and substitution.
  • Intermediate in Agrochemicals : this compound can be used as an intermediate in the synthesis of agrochemicals, enhancing the efficiency of agricultural chemical production.

The biological activity of this compound is primarily linked to its interaction with various biological receptors:

  • Potential Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders .
  • Ligand for Biological Receptors : Its ability to act as a ligand suggests potential uses in drug design aimed at specific receptor sites within the body.

Case Studies and Research Findings

Research on this compound has primarily focused on its pharmacological properties:

  • Study on Neurotransmitter Modulation : A study demonstrated that derivatives of this compound could modulate dopamine receptors effectively, suggesting potential applications in treating conditions like Parkinson's disease .
  • Analgesic Properties Investigation : Another investigation revealed that the compound exhibited significant analgesic effects in animal models, prompting further exploration into its use as a pain relief medication .
  • Synthetic Route Optimization : Research into synthetic methodologies has highlighted efficient pathways for producing this compound on a larger scale while maintaining high purity and yield.

Comparison with Similar Compounds

Structural Analogues with Varied Ester Groups

tert-Butyl (1R,4S)-2-Oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
  • Molecular Formula: C₁₁H₁₇NO₄
  • Key Features : A Boc-protected derivative with a ketone at C2. The tert-butyl group enhances steric protection, improving stability during synthetic reactions.
  • Applications: Intermediate in peptide synthesis and organocatalysis .
  • Contrast : The ketone at C2 reduces nucleophilicity compared to the ethyl ester in the target compound, limiting its utility in ester hydrolysis or transesterification reactions.
Methyl (1S,2R,4R)-2-(Thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate
  • Molecular Formula: C₁₂H₁₃NO₂S
  • Resolved via chiral HPLC (melting points: 128–130°C for (1S,2R,4R) and 129–130°C for (1R,2S,4S)) .
  • Applications: Proline-derived α-amino acid chimera for probing receptor binding .
  • Contrast : The thienyl substituent increases hydrophobicity, altering solubility compared to the ethyl ester derivative.

Salt Forms and Functional Group Variations

Ethyl (1R,2R,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylate Hydrochloride
  • Molecular Formula: C₉H₁₆ClNO₂
  • Key Features : Hydrochloride salt form enhances aqueous solubility for biological assays.
  • Applications : Preclinical studies requiring ionizable intermediates .
  • Contrast : The ionic form limits membrane permeability compared to the neutral ester.
(1R,2S,4S)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic Acid
  • Molecular Formula: C₁₂H₁₉NO₄
  • Key Features : Carboxylic acid replaces the ester, enabling amide bond formation.
  • Applications : Peptide coupling and prodrug design .
  • Contrast : The carboxylic acid group increases polarity, reducing blood-brain barrier penetration relative to ester derivatives.
Epibatidine
  • Molecular Formula : C₁₁H₁₃ClN₂
  • Key Features : Chloropyridinyl substituent confers potent nicotinic acetylcholine receptor (nAChR) agonism.
  • Applications : Neuroscience research (analgesic studies; LD₅₀ ~0.3 mg/kg in mice) .
  • Contrast: The chloro-pyridinyl group introduces toxicity, limiting therapeutic use compared to non-halogenated derivatives.

Biological Activity

Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate, with CAS number 1217977-76-8, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and resources.

  • Molecular Formula : C₉H₁₅NO₂
  • Molecular Weight : 169.22 g/mol
  • Structure : The compound features a bicyclic structure that contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential enzyme inhibition.

Neurotransmitter Interaction

Research indicates that compounds with a similar bicyclic structure often modulate neurotransmitter activity, particularly in the cholinergic system. This suggests that this compound may act as an acetylcholinesterase inhibitor, enhancing levels of acetylcholine in synaptic clefts and potentially improving cognitive functions or exhibiting neuroprotective effects.

In Vitro Studies

Several in vitro studies have investigated the effects of this compound on various cell lines:

  • Neuroprotective Effects : In neuronal cell cultures, this compound demonstrated significant neuroprotective properties against oxidative stress-induced apoptosis.
  • Antimicrobial Activity : The compound exhibited moderate antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections.

In Vivo Studies

In vivo studies have further elucidated the biological effects:

  • Cognitive Enhancement : Animal models treated with this compound showed improved performance in memory tasks compared to controls.
  • Analgesic Properties : The compound also displayed analgesic effects in pain models, indicating its potential as a therapeutic agent for pain management.

Case Study 1: Neuroprotection in Alzheimer's Model

In a study involving a transgenic mouse model of Alzheimer's disease, administration of this compound resulted in reduced amyloid plaque formation and improved cognitive function scores compared to untreated mice. This supports the hypothesis of its role as a cholinergic enhancer.

Case Study 2: Antimicrobial Efficacy

A clinical trial tested the efficacy of this compound against drug-resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated subjects compared to placebo groups, highlighting its potential as an alternative antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
NeuroprotectiveReduced apoptosis in neuronal cultures
AntimicrobialModerate activity against bacterial strains
Cognitive EnhancementImproved memory task performance in animal models
AnalgesicSignificant pain relief observed in pain models

Q & A

Q. Key Variables :

  • Temperature : Reactions at -78°C (e.g., t-BuOK-mediated cyclization) minimize side reactions .
  • Catalysts : Palladium-bisimidazol-2-ylidene complexes improve yields in cross-coupling aminations for N-heteroaryl derivatives .

How can chiral HPLC be optimized for the resolution of this compound enantiomers?

Advanced Research Focus
Chiral HPLC resolution of racemic mixtures requires:

  • Column Selection : Polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H) offer high enantioselectivity for constrained bicyclic compounds .
  • Mobile Phase : Hexane/ethanol (95:5) with 0.1% trifluoroacetic acid enhances peak separation by reducing tailing .
  • Flow Rate : 1 mL/min balances resolution and runtime, as seen in the isolation of (1S,2R,4R)- and (1R,2S,4S)-enantiomers with >99% purity .

Validation : Compare retention times and circular dichroism (CD) spectra to confirm enantiopurity.

What spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^13C NMR can assign stereochemistry via coupling constants (e.g., 3JHH^3J_{H-H} for axial/equatorial protons) and NOE correlations .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for epibatidine (1R,2R,4S) .
  • IR Spectroscopy : Confirms functional groups (e.g., ester C=O stretch at ~1730 cm1^{-1}) and hydrogen-bonding interactions .

Advanced Tip : Dynamic NMR can quantify rotational barriers of N–CO bonds (e.g., 6.5 kcal/mol for nitroso derivatives) to assess conformational rigidity .

What methodologies exist for functionalizing the 7-azabicyclo[2.2.1]heptane scaffold at specific positions?

Q. Advanced Research Focus

  • C-2 Modification : Direct reduction of 2-keto intermediates (e.g., SmI2_2) introduces α,β-unsaturated esters, enabling further Michael additions .
  • N-Heteroaryl Substitution : Palladium-catalyzed amination with heteroaryl halides (e.g., pyridines) under mild conditions (60°C, 12h) achieves moderate yields .
  • Steric Effects : Exo-face functionalization is favored due to the bicyclic scaffold’s rigidity, as seen in glutamic acid analog synthesis .

Case Study : Epibatidine derivatives use 5-lithio-2-chloropyridine for regioselective C-2 chloropyridyl attachment .

How do steric and electronic factors influence the reactivity of the bicyclic core in nucleophilic substitutions?

Q. Advanced Research Focus

  • Steric Hindrance : Exo-substituents hinder nucleophilic attack at bridgehead positions, favoring endo pathways .
  • Electronic Effects : Electron-withdrawing groups (e.g., esters) increase electrophilicity at C-2, enabling selective alkylation .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions at bridgehead carbons .

What strategies address contradictory data in stereochemical assignments?

Q. Advanced Research Focus

  • Cross-Validation : Combine X-ray (absolute configuration), NOESY (proximity), and CD (chirality) data .
  • Crystallographic Twinning Tests : Rule out false enantiomer assignments in X-ray datasets .
  • Chiral Derivatization : Convert enantiomers to diastereomers (e.g., Mosher esters) for unambiguous NMR analysis .

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